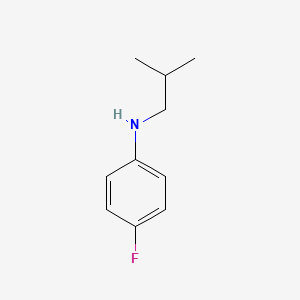

4-Fluoro-N-(2-methylpropyl)aniline

Vue d'ensemble

Description

4-Fluoro-N-(2-methylpropyl)aniline is an organic compound with the molecular formula C10H14FN. It is a derivative of aniline, where the hydrogen atom at the para position of the benzene ring is replaced by a fluorine atom, and the amino group is substituted with a 2-methylpropyl group. This compound is used in various chemical reactions and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-(2-methylpropyl)aniline can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of fluorobenzene followed by a Clemmensen reduction to introduce the 2-methylpropyl group . The reaction conditions typically involve the use of aluminum chloride (AlCl3) as a catalyst for the acylation step and zinc amalgam in hydrochloric acid for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Des Réactions Chimiques

Types of Reactions

4-Fluoro-N-(2-methylpropyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert nitro derivatives back to amines.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions include nitroaniline derivatives, substituted anilines, and various fluorinated aromatic compounds.

Applications De Recherche Scientifique

Scientific Applications of 4-Fluoro-N-(2-methylpropyl)aniline

This compound is a chemical compound with diverse applications in scientific research, including pharmaceutical research, material science, and agricultural chemistry. The compound features a benzene ring substituted with a fluorine atom and a 2-methylpropyl group attached to the nitrogen atom. The presence of both fluorine and a substituted amine group suggests potential herbicidal or fungicidal activity.

Pharmaceutical Research

Fluorinated aniline derivatives often display biological activity and are explored as potential drug candidates. The introduction of a 2-methylpropyl substituent might influence the compound's lipophilicity and binding affinity to target proteins, potentially leading to novel pharmacological properties.

Material Science

Aromatic amines, especially those with fluorine substituents, can serve as building blocks for advanced materials, including polymers, dyes, and electronic materials. The specific properties of this compound would need further investigation to determine its suitability in material science applications.

Agricultural Chemistry

The presence of fluorine and a substituted amine in the structure suggests potential for herbicidal or fungicidal activity. Further research could explore its efficacy against various plant pathogens and its impact on crop yields.

Chemical Reactions

This compound can undergo several types of chemical reactions, with common reagents used to facilitate these reactions. The mechanism of action for this compound involves its interaction with biological targets such as enzymes or receptors. The presence of the fluorine atom enhances its lipophilicity and influences membrane permeability, while the alkyl group may affect binding affinity and selectivity towards biological targets.

This compound derivatives often display biological activity and are explored as potential drug candidates. The introduction of a 2-methylpropyl substituent might influence the compound's lipophilicity and binding affinity to target proteins, potentially leading to novel pharmacological properties.

Impact of Fluorine

Mécanisme D'action

The mechanism of action of 4-Fluoro-N-(2-methylpropyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its target, while the 2-methylpropyl group can influence its pharmacokinetic properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Fluoroaniline: Similar structure but lacks the 2-methylpropyl group.

4-Chloro-N-(2-methylpropyl)aniline: Similar structure with a chlorine atom instead of fluorine.

4-Bromo-N-(2-methylpropyl)aniline: Similar structure with a bromine atom instead of fluorine.

Uniqueness

4-Fluoro-N-(2-methylpropyl)aniline is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro and bromo analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound in various research and industrial applications.

Activité Biologique

4-Fluoro-N-(2-methylpropyl)aniline is an organic compound characterized by a fluorine atom and a branched alkyl group (2-methylpropyl) attached to an aniline structure. This compound is part of the fluoroaniline family, which is known for its diverse reactivity and potential applications in medicinal chemistry, materials science, and agricultural chemistry.

- Molecular Formula : C10H14FN

- Molecular Weight : 167.22 g/mol

- Structure : The compound features a benzene ring with a fluorine atom at the para position relative to the amine group, along with a branched alkyl chain attached to the nitrogen atom.

The biological activity of this compound is influenced by its molecular structure, particularly the presence of the fluorine atom and the 2-methylpropyl substituent. These features enhance lipophilicity, which may improve membrane permeability and binding affinity to various biological targets such as enzymes and receptors.

- Lipophilicity : The fluorine atom increases the compound's lipophilicity, potentially enhancing its ability to penetrate biological membranes.

- Binding Affinity : The steric hindrance provided by the 2-methylpropyl group may influence its interaction with target proteins, affecting pharmacological properties.

Pharmacological Potential

Research indicates that fluoroaniline derivatives often display significant biological activity, making them candidates for drug development. Specifically, this compound has been suggested for exploration in:

- Anticancer Research : Its structural analogs have shown promise in targeting mutated forms of the epidermal growth factor receptor (EGFR), which is implicated in various cancers .

- Antimicrobial Activity : Similar compounds have been evaluated for their antimicrobial properties, suggesting potential applications in treating infections.

Agricultural Applications

The unique structure of this compound suggests potential herbicidal or fungicidal activities due to the presence of fluorine and a substituted amine. Further research could elucidate its efficacy against plant pathogens and its impact on crop yields.

Table 1: Summary of Biological Activities of Fluoroanilines

Detailed Research Findings

- Anticancer Activity : A study demonstrated that certain fluoroanilines can inhibit cancer cell proliferation through targeted interactions with mutated EGFR variants, suggesting that this compound might exhibit similar properties .

- Microbial Toxicity : Research has indicated that fluoroanilines can affect soil microbial communities, raising concerns about their environmental impact when used as pesticides .

- Pharmacological Studies : Investigations into structure-activity relationships (SAR) have shown that modifications in substituent groups significantly influence biological activity, warranting further studies on this compound .

Propriétés

IUPAC Name |

4-fluoro-N-(2-methylpropyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8,12H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTNIJUJUKUAEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.